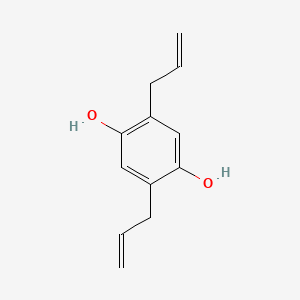

2,5-Diallylbenzene-1,4-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7390-41-2 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2,5-bis(prop-2-enyl)benzene-1,4-diol |

InChI |

InChI=1S/C12H14O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h3-4,7-8,13-14H,1-2,5-6H2 |

InChI Key |

ZBWLFAIFBZLNJB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=C(C=C1O)CC=C)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2,5 Diallylbenzene 1,4 Diol and Its Precursors

Classical Approaches to Diallylation of Benzene-1,4-diol (B12442567) Frameworks

Traditional methods for the synthesis of 2,5-Diallylbenzene-1,4-diol rely on a sequential approach that first modifies the hydroxyl groups of a benzene-1,4-diol (hydroquinone) framework, followed by a rearrangement to install the allyl groups onto the aromatic ring.

The most established pathway to this compound is a two-step process commencing with hydroquinone (B1673460). au.dk This sequence involves an initial etherification followed by a thermal rearrangement.

Williamson Ether Synthesis: The first step is the O-allylation of hydroquinone to form the intermediate, 1,4-bis(allyloxy)benzene. This reaction is a classic Williamson ether synthesis, where the hydroxyl protons of hydroquinone are deprotonated by a base, and the resulting phenoxide ions act as nucleophiles, attacking an allyl halide (commonly allyl bromide). au.dk This step effectively protects the hydroxyl groups and positions the allyl moieties for the subsequent rearrangement. A typical procedure involves reacting hydroquinone with allyl bromide in a solvent like acetone (B3395972) at elevated temperatures (e.g., 70 °C). au.dk

Claisen Rearrangement: The second step is the thermal Claisen rearrangement of the 1,4-bis(allyloxy)benzene intermediate. The Claisen rearrangement is a mt.commt.com-sigmatropic rearrangement where an allyl phenyl ether rearranges to an ortho-allylphenol upon heating. scirp.org In this specific case, the molecule rearranges twice. Heating 1,4-bis(allyloxy)benzene to high temperatures (e.g., 180 °C) causes the allyl groups to migrate from the oxygen atoms to the ortho positions on the benzene (B151609) ring (positions 2 and 5), yielding the final product, this compound. au.dk

| Step | Reaction Name | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | Benzene-1,4-diol (Hydroquinone) | Allyl bromide, Base, Acetone, 70 °C | 1,4-bis(allyloxy)benzene |

| 2 | Claisen Rearrangement | 1,4-bis(allyloxy)benzene | Heat (180 °C), N2 atmosphere | This compound |

The choice of solvent is a critical parameter. For the Williamson ether synthesis step, using acetonitrile (B52724) as the solvent has been reported to lead to high yields. researchgate.net For the Claisen rearrangement, the solvent can dictate the reaction pathway. While non-polar solvents like decalin tend to favor the desired intramolecular rearrangement, polar solvents such as diethylene glycol can promote intermolecular processes, leading to different products. scirp.org

Catalysts can also be employed to facilitate the Claisen rearrangement under milder conditions. While the reaction is often performed thermally, Lewis acids can catalyze the transformation. One protocol utilizes a mild reagent system of AlCl₃-KI in acetonitrile at ambient temperature for the Claisen rearrangement of aryl phenyl ethers, achieving excellent yields. researchgate.net Related mt.commt.com-sigmatropic rearrangements, like the Cope rearrangement, have seen dramatic rate accelerations with catalytic amounts of palladium complexes, suggesting a potential avenue for optimizing the synthesis of diallyl-substituted phenols. scielo.org.bo

| Reaction Step | Parameter | Modification | Potential Outcome | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Solvent | Change from Acetone to Acetonitrile | Improved reaction yield | researchgate.net |

| Claisen Rearrangement | Solvent | Use of non-polar solvent (e.g., decalin) | Favors desired intramolecular rearrangement over side reactions | scirp.org |

| Claisen Rearrangement | Catalyst | Addition of a mild Lewis acid (e.g., AlCl₃-KI) | Allows reaction to proceed at ambient temperature | researchgate.net |

| Claisen Rearrangement | Catalyst | Use of Palladium(II) complexes | Potential for lower reaction temperatures and increased stereoselectivity | scielo.org.bo |

Emerging and Green Chemistry Routes for this compound Synthesis

Modern synthetic chemistry seeks to develop more direct, atom-economical, and environmentally benign methods. For this compound, this involves catalytic systems that can directly functionalize the C-H bonds of the hydroquinone ring, as well as process intensification technologies like flow chemistry.

Direct C-H functionalization represents a more advanced and efficient approach to diallylation, avoiding the need for the multi-step etherification-rearrangement sequence. Palladium catalysis is at the forefront of these efforts. Research has demonstrated a synergistic palladium/hydroquinone catalytic system capable of aerobic allylic C-H functionalization under mild, ambient conditions. oup.comoup.com This method uses air as the oxidant and environmentally friendly solvents like ethanol (B145695) and water, representing a significant green chemistry advancement. oup.comoup.com

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. nih.gov These benefits include superior control over reaction parameters like temperature and residence time, enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and easier scalability. mt.comfrontiersin.org

The classical synthesis of this compound is well-suited for adaptation to a flow process. The high temperatures required for the Claisen rearrangement can be achieved more safely and uniformly in a flow reactor, potentially reducing byproduct formation and shortening reaction times. d-nb.info Furthermore, multi-step syntheses can be integrated into a single, continuous workflow, eliminating the need for isolation and purification of intermediates like 1,4-bis(allyloxy)benzene. d-nb.info While the direct application to this specific compound is not widely documented, the synthesis of various benzenediol and other pharmaceutical analogues has been successfully demonstrated in flow systems, highlighting the potential of this technology. frontiersin.orgd-nb.info

Photochemical and electrochemical methods offer alternative energy inputs for driving chemical reactions, often enabling unique transformations under mild conditions.

Electrochemical synthesis provides a powerful tool for generating reactive species from benzenediols. The electrochemical oxidation of benzenediols like hydroquinone at a carbon electrode can generate the corresponding quinones. nih.gov These electrochemically generated quinones can then participate in subsequent reactions, such as a Michael addition with a suitable nucleophile, to form new benzofuran (B130515) derivatives and other complex structures in a one-pot synthesis. nih.gov This approach avoids the use of toxic chemical oxidants and can be performed under ambient conditions.

Photochemistry, the use of light to initiate chemical reactions, also holds potential for the functionalization of benzenediol derivatives. acs.org Photochemical C-H activation, for example, is an emerging field that could enable the direct introduction of functional groups onto an aromatic ring using light energy. acs.org These methods can be combined with other catalytic systems, including transition-metal catalysis, to achieve novel bond formations. acs.org The development of photochemical routes for the direct diallylation of hydroquinone would represent a highly innovative and sustainable synthetic strategy.

Synthesis of Structurally Modified this compound Analogues and Derivatives

The modification of the this compound scaffold can be broadly categorized into two main approaches: the functionalization of the reactive allylic moieties and the substitution on the aromatic core. These strategies enable the synthesis of a wide array of derivatives with unique structural features and potential applications.

Variations in Allylic Moiety Functionalization

A key method for the functionalization of the allylic chains is the Wacker oxidation . This reaction, typically employing a palladium catalyst in the presence of a copper co-catalyst, selectively oxidizes the terminal alkenes to methyl ketones. For instance, a derivative of this compound has been successfully converted to a mono-keto derivative. nih.govresearchgate.netresearchgate.net In some cases, isomerization of one of the double bonds can occur, leading to the formation of an internal alkene alongside the ketone. researchgate.net

Olefin metathesis provides another powerful tool for modifying the allylic groups. Ring-closing metathesis (RCM) has been utilized in the synthesis of complex cage molecules starting from diallylated hydroquinone derivatives. nih.govresearchgate.net Cross-metathesis (CM) with various olefin partners allows for the introduction of diverse functionalities at the terminus of the allyl chains, offering a route to novel dehydrodieugenol (B1670544) derivatives and other functionalized compounds. mdpi.com The choice of ruthenium-based catalysts, such as Grubbs or Hoveyda catalysts, is crucial for the efficiency and stereoselectivity of these transformations. mdpi.comgoogle.com

The double bonds are also amenable to epoxidation and dihydroxylation . Epoxidation, often carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), converts the allyl groups into reactive epoxide rings. libretexts.orglibretexts.org These epoxides can be subsequently opened to yield a variety of functional groups. Dihydroxylation, which can be achieved using reagents like osmium tetroxide or potassium permanganate, leads to the formation of vicinal diols on the allyl chains, introducing further hydrophilic character to the molecule. libretexts.orgorganic-chemistry.orgorganic-chemistry.org

Table 1: Functionalization Reactions of the Allylic Moieties in this compound Derivatives

| Reaction Type | Reagents and Conditions | Product Functional Group | Reference(s) |

| Wacker Oxidation | PdCl₂, CuCl₂, DMF/H₂O, RT | Methyl Ketone | nih.govresearchgate.netresearchgate.net |

| Olefin Metathesis (RCM) | Grubbs or Hoveyda Catalyst | Cyclic Alkene | nih.govresearchgate.net |

| Olefin Metathesis (CM) | Ru-catalyst, Alkene partner | Substituted Alkene | mdpi.comgoogle.com |

| Epoxidation | m-CPBA or other peroxy acids | Epoxide | libretexts.orglibretexts.org |

| Dihydroxylation | OsO₄ or KMnO₄ | Vicinal Diol | libretexts.orgorganic-chemistry.orgorganic-chemistry.org |

Benzene Core Functionalization and Substituent Effects in this compound Synthesis

Modification of the benzene ring of this compound allows for the tuning of its electronic and steric properties. The primary route to such modifications often involves the functionalization of the hydroquinone precursor before the introduction of the allyl groups via Claisen rearrangement.

Friedel-Crafts reactions are a common method for introducing alkyl and acyl groups onto the hydroquinone core. mdpi.comnih.gov For example, Friedel-Crafts acylation of hydroquinone with phthalic anhydride (B1165640) is a known method for producing quinizarin. mdpi.comnih.gov However, the regioselectivity of these reactions can be influenced by the existing hydroxyl groups. In some cases, biocatalytic methods using acyltransferases have been explored for highly regioselective C-acylation of phenolic compounds, although hydroquinone itself has been found to be inactive under certain enzymatic conditions. chemicalbook.com

The introduction of halogen atoms onto the benzene ring can be achieved through various halogenation methods. For instance, bromination of hydroquinone can lead to the formation of polybrominated derivatives. researchgate.netacademicjournals.org These halogenated hydroquinones can then serve as precursors for the synthesis of halogenated this compound analogues. The presence of halogen substituents can significantly influence the electronic properties of the aromatic ring and provide handles for further cross-coupling reactions.

The synthesis of alkoxy-substituted analogues, such as 2,5-diallyl-3,6-dimethoxy-1,4-hydroquinone, typically starts from the corresponding dimethoxyhydroquinone. nih.gov The methoxy (B1213986) groups can influence the reactivity of the aromatic ring and the subsequent Claisen rearrangement. Similarly, amino-substituted derivatives can be prepared from aminohydroquinones. nih.gov

The nature and position of substituents on the benzene ring have a notable effect on the synthesis, primarily by influencing the key Claisen rearrangement step. Electron-donating groups on the aromatic ring generally accelerate the rate of the rearrangement, while electron-withdrawing groups can have the opposite effect. The steric bulk of the substituents can also play a role in the regioselectivity of the diallylation, potentially favoring the formation of one isomer over another.

Table 2: Examples of Benzene Core Functionalization in Hydroquinone Derivatives for the Synthesis of this compound Analogues

| Functional Group | Synthetic Method | Precursor | Potential Effect on Synthesis | Reference(s) |

| Alkyl/Acyl | Friedel-Crafts Alkylation/Acylation | Hydroquinone | Influences electronic properties and steric hindrance | mdpi.comnih.govwikipedia.org |

| Halogen (e.g., Bromo) | Bromination | Hydroquinone | Alters electronic properties, provides handle for cross-coupling | researchgate.netacademicjournals.org |

| Alkoxy (e.g., Methoxy) | Starting from substituted hydroquinone | 2,5-Dimethoxyhydroquinone | Influences reactivity in Claisen rearrangement | nih.gov |

| Amino | Starting from substituted hydroquinone | Aminohydroquinone | Modifies electronic and hydrogen-bonding properties | nih.gov |

| Cyano | Multi-step synthesis from p-benzoquinone | p-Benzoquinone | Strong electron-withdrawing group, affects reactivity | google.com |

Advanced Spectroscopic and Structural Elucidation of 2,5 Diallylbenzene 1,4 Diol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis and Connectivity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the molecular framework can be assembled.

Two-dimensional (2D) NMR experiments are particularly insightful for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,5-diallylbenzene-1,4-diol, COSY spectra would show correlations between the vinyl protons and the allylic methylene (B1212753) protons, as well as between the different vinyl protons of the allyl group. This confirms the presence and connectivity of the allyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This is essential for assigning the signals in the ¹³C NMR spectrum. For instance, the signals for the aromatic protons would correlate with the signals for the aromatic carbons, and the allylic protons would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This technique is instrumental in piecing together the entire carbon skeleton. For this compound, HMBC would show correlations from the allylic methylene protons to the aromatic ring carbons, definitively establishing the point of attachment of the allyl groups to the benzene (B151609) ring. Correlations between the aromatic protons and neighboring carbons further confirm the substitution pattern.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic C-H | ~6.7 | ~117 | Correlates with neighboring aromatic carbons and the carbon of the allyl group. |

| Allyl -CH₂- | ~3.3 | ~30 | Correlates with aromatic carbons and the vinyl carbons of the allyl group. |

| Allyl -CH= | ~5.9 | ~137 | Correlates with the allylic methylene carbon and the terminal vinyl carbon. |

| Allyl =CH₂ | ~5.1 | ~115 | Correlates with the allylic methylene carbon and the internal vinyl carbon. |

| Aromatic C-OH | - | ~148 | - |

| Aromatic C-Allyl | - | ~128 | - |

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientations and intermolecular interactions. For this compound, ssNMR could be used to:

Determine Polymorphism: Identify the presence of different crystalline forms (polymorphs), which can have distinct physical properties.

Analyze Intermolecular Interactions: Probe hydrogen bonding interactions between the hydroxyl groups of neighboring molecules in the crystal lattice. rsc.org

Characterize Molecular Conformation: Provide insights into the preferred conformation of the allyl groups in the solid state.

Studies on similar hydroquinone (B1673460) derivatives have demonstrated the utility of ¹³C ssNMR in characterizing crystalline structures and guest-host interactions in clathrates. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. jsscacs.edu.in These techniques are highly sensitive to the presence of specific functional groups and can provide a unique "fingerprint" for a compound. americanpharmaceuticalreview.com

The vibrational spectra of this compound are characterized by absorption bands corresponding to its key functional groups.

Hydroxyl (-OH) Group: The O-H stretching vibration typically appears as a broad band in the FTIR spectrum in the region of 3200-3600 cm⁻¹. masterorganicchemistry.com The broadness is due to hydrogen bonding. The position and shape of this band can provide information about the extent of intermolecular and intramolecular hydrogen bonding. researchgate.net

Allylic Group: The allyl group gives rise to several characteristic vibrations. The C=C stretching of the vinyl group is expected around 1640 cm⁻¹. The =C-H stretching vibrations of the vinyl group typically appear above 3000 cm⁻¹, while the C-H stretching of the saturated -CH₂- group appears just below 3000 cm⁻¹. masterorganicchemistry.com Out-of-plane bending vibrations of the vinyl C-H bonds are also characteristic and appear in the fingerprint region.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and aid in the assignment of experimental spectra for related hydroquinone compounds. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Allyl Group | =C-H Stretch | 3050 - 3150 |

| Allyl Group | -CH₂- Stretch | 2850 - 2960 |

| Allyl Group | C=C Stretch | ~1640 |

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions. frontiersin.org By recording FTIR or Raman spectra as a reaction proceeds, it is possible to identify transient intermediates and gain mechanistic insights. For this compound, this technique could be applied to study:

Oxidation Reactions: The conversion of the hydroquinone to the corresponding benzoquinone could be followed by observing the disappearance of the O-H band and the appearance of a strong C=O stretching band around 1650 cm⁻¹.

Polymerization Reactions: If the allyl groups are involved in polymerization, changes in the C=C and =C-H vibrational modes could be monitored.

Electrochemical Processes: In-situ spectroelectrochemistry can be used to study the redox behavior of the molecule at an electrode surface, providing information on the structure of intermediates and products formed during electron transfer. youtube.com

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₄O₂), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (190.24 g/mol ). High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural clues. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. For this compound, expected fragmentation patterns could include:

Loss of an allyl radical: This would result in a fragment ion with an m/z of M - 41.

Loss of a hydrogen atom: A peak at M - 1 is often observed for aromatic compounds. libretexts.org

Cleavage of the benzene ring: This can lead to smaller fragment ions. docbrown.info

Rearrangement reactions: Such as the McLafferty rearrangement, although less common for this type of structure.

| Fragment Ion | m/z | Possible Origin |

|---|---|---|

| [C₁₂H₁₄O₂]⁺ | 190 | Molecular Ion |

| [C₉H₉O₂]⁺ | 149 | Loss of an allyl radical (-C₃H₅) |

| [C₁₂H₁₃O₂]⁺ | 189 | Loss of a hydrogen atom (-H) |

| [C₆H₅]⁺ | 77 | Phenyl fragment |

High-Resolution Mass Spectrometry (HRMS) in Complex Reaction Mixture Analysis of Diallylbenzene-1,4-diol Synthesis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of complex reaction mixtures, such as those generated during the synthesis of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental composition with a high degree of confidence. mdpi.com This capability is crucial for distinguishing the desired product from byproducts, unreacted starting materials, or impurities that may have similar nominal masses.

In the context of synthesizing this compound (C₁₂H₁₄O₂), HRMS can be used to screen the crude reaction mixture to confirm the presence of the target compound. researchgate.net The theoretical exact mass of the neutral molecule is 190.0994 Da. nih.gov In a typical analysis using an electrospray ionization (ESI) source, the compound would be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The high mass accuracy of HRMS allows for the confident identification of these ions against a background of other species.

For instance, the presence of mono-allylated hydroquinone (C₉H₁₀O₂) or unreacted hydroquinone (C₆H₆O₂) could be readily identified and differentiated from the target diallylated product based on their distinct and accurately measured masses. This rapid screening capability streamlines the optimization of reaction conditions and purification processes. mdpi.comnih.gov

Below is a representative data table illustrating how HRMS would be used to identify key components in a hypothetical synthesis mixture.

| Compound Name | Molecular Formula | Theoretical m/z ([M-H]⁻) | Observed m/z | Mass Error (ppm) |

| This compound | C₁₂H₁₄O₂ | 189.0921 | 189.0918 | -1.6 |

| 2-Allylhydroquinone | C₉H₁₀O₂ | 149.0608 | 149.0611 | +2.0 |

| Hydroquinone | C₆H₆O₂ | 109.0295 | 109.0294 | -0.9 |

This table is illustrative and demonstrates the application of HRMS for mixture analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation of this compound

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.com For this compound, MS/MS analysis provides characteristic fragmentation patterns that confirm the connectivity of the allyl groups to the benzene-1,4-diol (B12442567) core.

In a typical MS/MS experiment, the deprotonated molecule of this compound ([M-H]⁻, m/z 189.0921) would be isolated and then subjected to collision-induced dissociation (CID). The fragmentation of phenolic compounds is well-documented and often involves characteristic losses of substituents. nih.gov For this compound, the most anticipated fragmentation pathway would be the cleavage of the C-C bond between the benzene ring and the allyl group.

This would likely result in the loss of an allyl radical (•C₃H₅), leading to a prominent fragment ion. The rearrangement of substituted aromatic compounds can also lead to characteristic ions, such as the tropylium (B1234903) ion (m/z 91) in the positive ion mode for compounds with benzylic carbons, which is a structural feature of this compound. youtube.com

The following table outlines the expected major fragments from an MS/MS analysis of the deprotonated parent ion.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

| 189.09 | 147.04 | 42.05 (C₃H₆) | Loss of propene via rearrangement |

| 189.09 | 174.07 | 15.02 (CH₃) | Loss of a methyl radical from an allyl group |

This table presents plausible fragmentation pathways for structural elucidation based on established principles.

X-ray Crystallography and Single Crystal Diffraction of this compound and its Cocrystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. mdpi.com While a specific crystal structure for this compound is not widely reported in publicly available literature, the behavior of its parent compound, hydroquinone (benzene-1,4-diol), and its derivatives is well-studied and provides a strong basis for predicting its structural characteristics. nih.govresearchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of a molecule like this compound would be largely governed by hydrogen bonding and π–π stacking interactions. The two hydroxyl groups of the hydroquinone core are excellent hydrogen bond donors and acceptors, leading to the formation of robust networks. In the crystal structures of hydroquinone and its cocrystals, O-H···O hydrogen bonds are the dominant interactions that dictate the primary packing motifs. researchgate.netrsc.org These interactions often lead to the formation of chains, sheets, or more complex three-dimensional networks. researchgate.netrsc.org

Expected Intermolecular Interactions in this compound Crystals:

O-H···O Hydrogen Bonding: Formation of chains or layers between the hydroquinone moieties.

π–π Stacking: Interaction between the aromatic rings of adjacent molecules.

C-H···π Interactions: Interaction between the C-H bonds of the allyl groups and the aromatic rings of neighboring molecules.

Polymorphism and Solid-State Structure of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. The parent compound, hydroquinone, is known to exist in different polymorphic forms (e.g., α, β, and γ phases), each with a unique crystal packing and hydrogen-bonding network. nih.gov

Given the structural flexibility of the allyl groups and the strong hydrogen-bonding capability of the hydroquinone core, it is highly probable that this compound could also exhibit polymorphism. The specific arrangement of the allyl groups (e.g., their orientation relative to the benzene ring) could lead to different packing efficiencies and intermolecular interaction patterns, resulting in distinct crystal forms. The formation of different polymorphs can often be controlled by varying crystallization conditions such as the solvent, temperature, and rate of cooling. ub.edu

The study of cocrystals, where this compound is crystallized with another molecule, could further expand its solid-state structural landscape, potentially leading to materials with tailored properties. nih.gov

Below is a hypothetical data table comparing potential crystal structures for polymorphs of this compound, based on common crystal systems for similar organic molecules.

| Parameter | Polymorph A (Hypothetical) | Polymorph B (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 10.5 | 8.1 |

| b (Å) | 12.3 | 14.2 |

| c (Å) | 7.8 | 9.5 |

| β (°) | 95.5 | 90 |

| Z (molecules/unit cell) | 4 | 4 |

| Calculated Density (g/cm³) | 1.25 | 1.29 |

This table is illustrative, providing a potential comparison between hypothetical polymorphs.

Reactivity and Reaction Mechanisms of 2,5 Diallylbenzene 1,4 Diol

Reactions Involving the Hydroxyl Groups of 2,5-Diallylbenzene-1,4-diol

The phenolic hydroxyl groups of the benzenediol core are electron-donating and acidic, rendering them susceptible to a variety of reactions typical for phenols and hydroquinones.

The hydroxyl groups of this compound can readily undergo esterification with various acylating agents. For instance, reaction with substituted benzoyl chlorides in the presence of a base like triethylamine leads to the formation of the corresponding mono- or di-substituted esters. This acylation process is a common strategy to modify the properties of hydroquinone (B1673460) derivatives.

Similarly, etherification can be achieved by reacting this compound with alkylating agents. A prominent example is the Friedel-Crafts alkylation, which can introduce alkyl groups onto the aromatic ring, although etherification of the hydroxyl groups is also a possible outcome under specific conditions. For example, the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene from 1,4-dimethoxybenzene and t-butyl alcohol using a strong acid catalyst like sulfuric acid illustrates the potential for modification of the hydroquinone core. While this example starts with a dimethoxy derivative, it highlights the reactivity of the benzene (B151609) ring, which is activated by the oxygen-containing substituents.

Table 1: Examples of Esterification and Etherification Reactions of Hydroquinone Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| Hydroquinone | Substituted Benzoyl Chloride | Hydroquinone Ester | Dichloromethane, Triethylamine, Ice-bath |

| 1,4-Dimethoxybenzene | t-Butyl Alcohol | 1,4-Di-t-butyl-2,5-dimethoxybenzene | Glacial Acetic Acid, Sulfuric Acid, Ice-bath |

The hydroquinone moiety of this compound is susceptible to oxidation, a characteristic reaction of this class of compounds. This oxidation leads to the formation of the corresponding p-benzoquinone derivative, 2,5-diallyl-p-benzoquinone. This transformation involves the removal of two protons and two electrons from the hydroquinone.

Various oxidizing agents can be employed for this purpose. For instance, chromic acid, often generated in situ from chromium trioxide in sulfuric acid (Jones oxidation), is a powerful oxidizing agent for converting hydroquinones to quinones. The mechanism of such oxidations often involves the formation of a chromate ester followed by an elimination step to yield the carbonyl compound.

The electrochemical oxidation of hydroquinone derivatives has also been studied. For example, the electrochemical oxidation of 2,5-di-tert-butylhydroquinone in acetonitrile-water mixtures leads to the formation of 2,5-di-tert-butyl-1,4-benzoquinone. This process demonstrates that anodically generated benzoquinone can participate in further interactions with the starting hydroquinone. It is expected that this compound would behave similarly under oxidative conditions, yielding 2,5-diallyl-p-benzoquinone.

The hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors. This property plays a crucial role in the formation of supramolecular structures in the solid state. In the crystal lattice, intermolecular hydrogen bonds can lead to the formation of extended networks, such as chains or sheets.

Reactions Involving the Allylic Moieties of this compound

The two allyl groups in this compound introduce a different set of reactive sites, primarily centered around the carbon-carbon double bonds. These moieties can participate in a range of addition and polymerization reactions.

The terminal double bonds of the allyl groups make this compound a potential monomer for polymerization.

Radical Polymerization: Allyl compounds can undergo radical polymerization, although they are generally less reactive than other vinyl monomers. The presence of two allyl groups per molecule offers the possibility of cross-linking, leading to the formation of network polymers.

Cationic Polymerization: The cationic polymerization of monomers derived from allylamine and naphthoquinones has been studied, suggesting that the allyl group can be susceptible to cationic initiation. researchgate.net It is plausible that under appropriate acidic conditions, the allyl groups of this compound could also undergo cationic polymerization.

Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful technique for the synthesis of cyclic compounds from dienes. In the case of this compound, an intramolecular RCM reaction could potentially lead to the formation of a new ring fused to the benzene core. RCM is catalyzed by transition metal complexes, such as those containing ruthenium (e.g., Grubbs' catalyst). While direct examples for this specific molecule are not prevalent, RCM has been widely used to cyclize diallyl ethers and amines. wikipedia.orgorganic-chemistry.org

The double bonds of the allyl groups are electron-rich and are therefore susceptible to electrophilic addition reactions. Reagents such as halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water (in the presence of an acid catalyst) can add across the double bond. The hydroxyl group of the phenol is a strong activating group for electrophilic aromatic substitution, and thus reactions with electrophiles must be carefully controlled to favor addition to the allyl group over substitution on the aromatic ring. libretexts.org

While direct nucleophilic addition to the unactivated double bond of the allyl group is not typical, the allylic position is activated for substitution reactions. Furthermore, in the context of transition metal catalysis, the allyl group can be converted into a π-allyl complex, which can then be attacked by nucleophiles. Nickel-catalyzed reactions, for example, can involve the oxidative addition of an allyl electrophile to form a nickel π-allyl species, which then reacts with a nucleophile. nih.gov

Table 2: Summary of Potential Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents/Conditions | Expected Product |

| Hydroxyl | Esterification | Acyl chlorides, Base | Di-ester derivative |

| Hydroxyl | Etherification | Alkyl halides, Base | Di-ether derivative |

| Hydroxyl | Oxidation | Oxidizing agents (e.g., CrO₃/H₂SO₄) | 2,5-Diallyl-p-benzoquinone |

| Allyl | Radical Polymerization | Radical initiator | Cross-linked polymer |

| Allyl | Cationic Polymerization | Acid catalyst | Polymer |

| Allyl | Ring-Closing Metathesis | Grubbs' catalyst | Cyclic derivative |

| Allyl | Electrophilic Addition | Br₂, HBr, H₂O/H⁺ | Dihalo-, halohydrin-, or alcohol-adduct |

Cyclization Reactions and Intramolecular Rearrangements of Diallylbenzene-1,4-diol

The presence of two allyl groups in this compound offers the potential for a variety of cyclization and intramolecular rearrangement reactions, leading to the formation of diverse heterocyclic systems. These transformations are often initiated by the reactivity of the allyl double bonds or the hydroxyl groups of the hydroquinone core.

One of the most prominent rearrangement reactions for allyl aryl ethers is the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic shift that occurs upon heating. organic-chemistry.orgwikipedia.org For this compound, this would first require etherification of the hydroxyl groups. The subsequent thermal rearrangement of the resulting bis-allyl ether would be expected to proceed through a concerted mechanism, leading to the formation of a C-allylated hydroquinone derivative. masterorganicchemistry.com If the ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org

Another important class of reactions involves the oxidative cyclization of the 1,5-diene system present in the diallyl-substituted benzene ring. bohrium.comresearchgate.net These reactions can be mediated by various transition metal catalysts and are a powerful tool for the stereoselective synthesis of substituted tetrahydrofurans. bohrium.comresearchgate.net The reaction proceeds via a syn-stereospecific [3+2]-oxidative cycloaddition. bohrium.com While specific studies on this compound are not prevalent in the reviewed literature, the general mechanism suggests that it could be a viable substrate for forming bis-tetrahydrofuran annulated benzene rings.

The diol functionality also allows for dehydrative cyclization reactions to form furan-containing heterocycles. mdpi.com Although research on this specific diol is limited, related studies on 1,4-butanediols have shown that they can undergo ferrocenium-catalyzed dehydrative cyclization to yield trisubstituted tetrahydrofurans. mdpi.com

| Reaction Type | Reagents and Conditions | Expected Product Type | Notes |

| Claisen Rearrangement | Heat | C-Allylated Hydroquinone | Requires prior etherification of the hydroxyl groups. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com |

| Oxidative Cyclization | Metal catalyst (e.g., Pd(II), OsO₄), Oxidant | Bis-tetrahydrofuran annulated benzene | Proceeds via [3+2]-cycloaddition. bohrium.comresearchgate.net |

| Dehydrative Cyclization | Acid catalyst or metal catalyst (e.g., Ferrocenium) | Furanobenzofuran derivatives | Limited specific data for this substrate. mdpi.com |

Electrophilic Aromatic Substitution and Functionalization of the Benzene Core of this compound

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two hydroxyl groups. The allyl groups, being weakly activating, also influence the regioselectivity of these reactions.

Halogenation and Nitration Studies

Halogenation: The hydroxyl groups in this compound are strong ortho, para-directing activators. Given that the para positions to the hydroxyl groups are occupied by the allyl groups, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl groups (positions 3 and 6). Direct halogenation of hydroquinones can be complex and may lead to oxidation. researchgate.net A 1947 study mentioned the bromination of diallyl with bromosuccinimide, though specific details regarding the aromatic context are scarce in the abstract. nih.gov More controlled halogenation might be achieved by protecting the hydroxyl groups as ethers before performing the electrophilic addition to the ring.

Nitration: The nitration of hydroquinone derivatives is a known transformation. ias.ac.innih.govresearchgate.net A study on the nitration of hydroquinone itself showed that it could be mononitrated using sodium nitrite in the presence of tetrabutyldiammonium dichromate under aprotic conditions. ias.ac.inresearchgate.net For this compound, the directing effects of the hydroxyl and allyl groups would favor nitration at the 3 and 6 positions. However, the strong oxidizing conditions of traditional nitrating mixtures (e.g., nitric acid and sulfuric acid) could lead to oxidation of the hydroquinone ring to the corresponding quinone and potential side reactions with the allyl groups. youtube.com

| Reaction | Reagent(s) | Expected Position of Substitution | Potential Side Reactions |

| Bromination | Br₂ / Lewis Acid or NBS | 3 and 6 | Oxidation of the hydroquinone ring. |

| Chlorination | Cl₂ / Lewis Acid | 3 and 6 | Oxidation of the hydroquinone ring. |

| Nitration | HNO₃ / H₂SO₄ or NaNO₂ / Oxidant | 3 and 6 | Oxidation to quinone, reactions at allyl groups. ias.ac.inresearchgate.net |

Friedel-Crafts Reactions with this compound

Friedel-Crafts reactions are a fundamental method for the alkylation and acylation of aromatic rings. nih.govyoutube.com The high electron density of the benzene ring in this compound suggests it should be reactive towards Friedel-Crafts electrophiles. However, the presence of the hydroxyl groups can complicate these reactions.

Friedel-Crafts Alkylation: The hydroxyl groups can coordinate with the Lewis acid catalyst, deactivating the ring or leading to undesired side reactions. Therefore, it is common practice to protect the hydroxyl groups, for example, as methoxy (B1213986) ethers, before carrying out the alkylation. mnstate.eduumkc.edu For the resulting 2,5-diallyl-1,4-dimethoxybenzene, Friedel-Crafts alkylation would be expected to occur at the available 3 and 6 positions. The reaction of 1,4-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric acid is known to yield the dialkylated product, 1,4-di-t-butyl-2,5-dimethoxybenzene. mnstate.edu A similar outcome could be anticipated for the diallyl derivative.

Friedel-Crafts Acylation: Similar to alkylation, Friedel-Crafts acylation is also problematic with free hydroxyl groups. youtube.comsigmaaldrich.com The Lewis acid catalyst can complex with the acyl group and the hydroxyl groups. sigmaaldrich.com Protection of the hydroxyls is therefore a likely prerequisite for successful acylation. The acylation of 2,5-diallyl-1,4-dimethoxybenzene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ would be expected to introduce an acyl group at the 3- or 6-position. researchgate.net Intramolecular Friedel-Crafts reactions are also a possibility if a suitable acyl halide moiety is tethered to the aromatic core, which could lead to the formation of polycyclic ketone structures. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Substrate Prerequisite | Expected Product |

| Alkylation | R-X / Lewis Acid (e.g., AlCl₃) or R-OH / H₂SO₄ | Protection of hydroxyl groups (e.g., as ethers) | 3-Alkyl-2,5-diallyl-1,4-dialkoxybenzene |

| Acylation | RCOCl / Lewis Acid (e.g., AlCl₃) | Protection of hydroxyl groups (e.g., as ethers) | 3-Acyl-2,5-diallyl-1,4-dialkoxybenzene |

Theoretical and Computational Investigations on 2,5 Diallylbenzene 1,4 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. For 2,5-diallylbenzene-1,4-diol, these calculations would provide a foundational understanding of its chemical behavior at a molecular level.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

The HOMO is associated with the molecule's nucleophilic character, representing the region from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the hydroquinone (B1673460) ring and the oxygen atoms of the hydroxyl groups, due to the presence of lone pairs and the electron-rich π-system. The allyl groups would have a lesser contribution.

Conversely, the LUMO represents the electrophilic character of the molecule, indicating the most probable region for accepting an electron. For this compound, the LUMO would likely be distributed over the aromatic ring, with some contribution from the allyl groups' π* orbitals.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Mapping (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red) around the oxygen atoms of the hydroxyl groups, indicating their high electron density and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atoms of the hydroxyl groups would exhibit positive electrostatic potential (blue), highlighting their role as hydrogen bond donors. The aromatic ring and allyl groups would likely show intermediate potential (green), with the π-systems of the allyl groups potentially showing slightly more negative potential than the saturated parts of the chains.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational Analysis of Allylic Rotational Barriers in this compound

The two allyl groups in this compound can rotate around the single bond connecting them to the benzene (B151609) ring. This rotation is not entirely free and is associated with an energy barrier. Conformational analysis would involve calculating the potential energy of the molecule as a function of the dihedral angle of this rotation. The results would reveal the most stable (lowest energy) conformations and the energy required to transition between them. It is expected that the most stable conformations would be those that minimize steric hindrance between the allyl groups and the hydroxyl groups on the benzene ring.

Interactions of this compound with Various Solvent Environments

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can model these interactions by placing the molecule in a box of solvent molecules and simulating their movements over time.

In a polar protic solvent like water, the hydroxyl groups of this compound would be expected to form strong hydrogen bonds with the solvent molecules. The aromatic ring and the allyl groups, being less polar, would have weaker interactions with water. In a nonpolar solvent such as hexane, the interactions would be dominated by weaker van der Waals forces. These simulations can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Reaction Pathway Exploration and Transition State Analysis using DFT

Density Functional Theory (DFT) is a powerful computational method for exploring reaction mechanisms. It can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states.

For a hypothetical reaction involving this compound, such as an oxidation or an electrophilic addition to one of the allyl groups, DFT calculations could be employed to:

Identify the most likely reaction pathway: By comparing the energy barriers of different possible mechanisms.

Characterize the transition state: Determining its geometry and energy. The transition state is the highest energy point along the reaction coordinate and is critical for calculating the reaction rate.

These computational studies, when performed, would provide a comprehensive understanding of the chemical and physical properties of this compound from a theoretical perspective.

Mechanistic Insights into Polymerization Initiation from Diallylbenzene-1,4-diol

The polymerization of monomers containing allyl functional groups, such as this compound, presents a unique mechanistic landscape compared to conventional vinyl monomers. Computational studies on analogous allyl systems reveal that the initiation process, particularly in free-radical polymerization, is not straightforward. The presence of allylic hydrogens—hydrogen atoms on the carbon adjacent to the double bond—introduces a competing reaction pathway to the direct addition of an initiating radical across the C=C bond.

Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to investigate the kinetics and thermodynamics of these competing initiation steps. The two primary pathways for an initiating radical (R•) are:

Radical Addition: The initiator radical adds directly to the π-bond of the allyl group, forming a new carbon-centered radical. This is the conventional first step in chain propagation.

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the allylic methylene (B1212753) group (-CH2-). This reaction is often facile due to the resonance stabilization of the resulting allyl radical.

Computational models of allyl ether polymerization suggest that the initiation can proceed via a radical-mediated cyclization (RMC) mechanism, which commences with the abstraction of an allylic hydrogen atom to form a delocalized π-system radical. nih.gov This allylic radical is relatively stable and less reactive, which can lead to a phenomenon known as degradative chain transfer, historically a challenge in achieving high molecular weight polymers from allyl monomers. nih.gov

The activation barriers for these two competing pathways determine the predominant initiation mechanism. DFT calculations on model allyl compounds can elucidate these energy barriers. While specific data for this compound is not extensively published, trends can be inferred from similar molecules. The competition is crucial as hydrogen abstraction leads to the formation of a stable allyl radical, which is less efficient at propagating the polymer chain.

| Initiation Pathway | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Radical Addition | Initiator radical adds to the C=C double bond. | ~7-10 |

| Hydrogen Abstraction | Initiator radical abstracts an allylic hydrogen. | ~8-12 |

Note: Data are representative values from computational studies on generic allyl monomers and serve to illustrate the competitive nature of the two pathways.

Energetics of Redox Processes Involving this compound and its Quinone Form

The core of this compound is a hydroquinone moiety, which can undergo a reversible two-electron, two-proton oxidation to form its corresponding quinone, 2,5-Diallyl-p-benzoquinone. This redox activity is central to the electronic function of this class of molecules. The energetics of this process are defined by the standard reduction potential (E°), which can be accurately predicted using computational chemistry methods. ucla.eduacs.org

Quantum chemical computations, particularly DFT, combined with a suitable solvent model (like the Polarizable Continuum Model), can calculate the Gibbs free energy change (ΔG) for the reduction reaction. researchgate.net This ΔG value is then directly related to the reduction potential via the Nernst equation.

The substituents on the hydroquinone ring play a critical role in modulating the redox potential. researchgate.net The allyl groups in this compound act as weak electron-donating groups through hyperconjugation and inductive effects. Electron-donating groups tend to stabilize the hydroquinone form relative to the quinone form, thereby making the molecule harder to reduce (i.e., lowering the reduction potential). This is because they increase the electron density on the ring, which disfavors the introduction of two more electrons during reduction.

Computational studies systematically show that the reduction potentials of quinones are linearly dependent on the electronic nature of their substituents, often correlated with Hammett substituent parameters. acs.org For 2,5-Diallyl-p-benzoquinone, the reduction potential is expected to be lower than that of the parent p-benzoquinone.

| Compound | Substituents | Nature of Substituent | Predicted E° (V vs. SHE in H₂O) |

|---|---|---|---|

| p-Benzoquinone | -H | Reference | ~0.70 |

| 2,5-Dimethyl-p-benzoquinone | -CH₃ | Electron-Donating (Alkyl) | ~0.59 |

| 2,5-Diallyl-p-benzoquinone | -CH₂CH=CH₂ | Electron-Donating (Allyl) | ~0.61 |

Note: Values are based on DFT calculations reported for p-benzoquinone and trends observed for alkyl-substituted analogues. The value for the diallyl derivative is an estimate based on these trends. semanticscholar.org

Computational Design of Novel this compound Derivatives with Tuned Electronic Properties

Computational design and in silico screening have become powerful tools for discovering novel organic materials with tailored electronic properties for applications such as redox flow batteries or organic electronics. osti.govrsc.orgresearchgate.net By starting with a core structure like this compound, new derivatives can be designed and their properties evaluated computationally before any synthetic effort is undertaken.

The key electronic properties that can be tuned are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the redox potential. These properties are directly influenced by the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic ring.

Design Strategy:

To increase the reduction potential (making the molecule a stronger oxidizing agent), EWGs such as cyano (-CN), trifluoromethyl (-CF₃), or nitro (-NO₂) groups can be introduced at the 3- and 6-positions of the benzene ring. These groups withdraw electron density, stabilizing the reduced (hydroquinone) form and making the quinone easier to reduce. This stabilization corresponds to a lowering of the LUMO energy.

To decrease the reduction potential (making the molecule a stronger reducing agent), EDGs such as methoxy (B1213986) (-OCH₃) or amino (-NR₂) groups can be introduced. These groups donate electron density, destabilizing the reduced form and raising the HOMO energy, making the hydroquinone easier to oxidize.

High-throughput computational screening can be used to build a virtual library of such derivatives and rapidly calculate their properties, identifying promising candidates for specific applications. researchgate.net

| Derivative Core Structure | Substituent at 3,6-positions | Substituent Type | Predicted Effect on E(HOMO) | Predicted Effect on E(LUMO) | Predicted Effect on Redox Potential (E°) |

|---|---|---|---|---|---|

| This compound | -H | Reference | Reference | Reference | Reference (~0.61 V) |

| This compound | -CN | Electron-Withdrawing | Decrease | Decrease | Increase |

| This compound | -OCH₃ | Electron-Donating | Increase | Increase | Decrease |

| This compound | -F | Electron-Withdrawing (Inductive) | Decrease | Decrease | Increase |

Applications of 2,5 Diallylbenzene 1,4 Diol in Advanced Materials Science and Polymer Chemistry

Polymerization of 2,5-Diallylbenzene-1,4-diol and its Co-monomers

The presence of two allyl functional groups allows this compound to act as a cross-linking agent or a co-monomer in various polymerization reactions. These reactions leverage the reactivity of the carbon-carbon double bonds in the allyl groups to form robust polymer networks.

The bifunctional nature of this compound, with two allyl groups per molecule, makes it an effective cross-linking agent. When incorporated into a polymer matrix, these allyl groups can react to form covalent bonds between adjacent polymer chains, creating a three-dimensional network structure. This process transforms linear polymers into thermosetting resins with significantly enhanced properties.

Cross-linking agents are molecules with two or more reactive ends that can chemically attach to specific functional groups on polymer chains. The polymerization of the allyl groups can be initiated by heat or the addition of a radical initiator, such as an organic peroxide. mdpi.com The resulting cross-linked network restricts the movement of polymer chains, leading to materials with increased rigidity, solvent resistance, and thermal stability. The hydroquinone (B1673460) core of the monomer contributes to the stiffness and thermal resilience of the final polymer.

This compound can be copolymerized with a wide range of vinyl monomers, such as styrene (B11656) and various acrylates (e.g., methyl methacrylate), through radical polymerization mechanisms. In these reactions, the allyl groups of the diol react with the double bonds of the co-monomers to become incorporated into the growing polymer chain.

The inclusion of this compound moieties into polymer chains can impart specific functionalities. The hydroxyl groups can improve adhesion and provide sites for further chemical modification, while the aromatic ring enhances thermal stability. When used in sufficient concentration, the diallyl functionality allows for subsequent cross-linking of the initially linear or branched thermoplastic copolymers, enabling the production of thermoset materials.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that involves the reaction of cyclic olefins with a transition metal catalyst. youtube.com This method is known for producing polymers with controlled molecular weights and narrow molecular weight distributions. youtube.com While this compound is an acyclic diene and thus not directly polymerizable via ROMP, its allyl groups can undergo other forms of olefin metathesis, such as Acyclic Diene Metathesis (ADMET) polymerization.

For ROMP to occur, the monomer must contain a strained ring system. researchgate.net Therefore, derivatives of this compound would first need to be chemically modified to create a cyclic olefin structure, for instance, through a ring-closing metathesis (RCM) reaction involving the two allyl groups under specific conditions or by reacting the hydroxyl groups with a molecule that contains a strained ring. Such a functionalized monomer could then be polymerized via ROMP, incorporating the this compound unit into the polymer backbone. The strong coordinating ability of functional groups like disulfides has been noted to sometimes hinder chain propagation in metathesis polymerization, a factor that would need to be considered for derivatives of this compound. mdpi.com

Design and Fabrication of Functional Polymers Incorporating this compound Moieties

The incorporation of this compound into polymer structures allows for the design of functional materials with specific, high-performance characteristics suitable for demanding applications.

Thermosetting polymers are characterized by their rigid, cross-linked network structure, which provides excellent mechanical strength and stability at elevated temperatures. nih.gov The chemical structure of this compound is ideally suited for creating high-performance thermosets.

The polymerization of the two allyl groups leads to a high cross-link density, which is directly responsible for the material's rigidity and strength. Furthermore, the presence of the aromatic hydroquinone core in the polymer backbone contributes significantly to its thermal stability. Aromatic rings are inherently stable at high temperatures, and their inclusion in the polymer network helps to maintain the material's structural integrity even when exposed to heat. The hydroxyl groups can also form hydrogen bonds, further strengthening the polymer network. The resulting thermosets are expected to exhibit high glass transition temperatures (Tg) and excellent thermal and dimensional stability.

Table 1: Illustrative Thermal and Mechanical Properties of Hydroquinone-Based Thermosets This table presents typical property ranges for thermosetting polymers derived from aromatic diols similar to this compound and is for illustrative purposes.

| Property | Typical Value Range | Unit |

| Glass Transition Temperature (Tg) | 150 - 250 | °C |

| Tensile Strength | 60 - 100 | MPa |

| Tensile Modulus | 3.0 - 5.0 | GPa |

| Decomposition Temperature (TGA, 5% wt loss) | > 350 | °C |

The properties of polymers derived from this compound make them excellent candidates for use as matrix resins in advanced composite materials and as high-performance adhesives.

As an adhesive, the polarity of the hydroxyl groups would facilitate strong bonding to a variety of substrates, including metals, ceramics, and other polymers. Upon curing, the extensive cross-linking would result in a durable and rigid bond line with excellent resistance to heat, chemicals, and mechanical stress.

Application in Polymeric Membranes and Separations

The presence of dual allyl functional groups in the this compound monomer is a key feature for its application in polymeric membranes. These groups provide reactive sites for cross-linking, a crucial strategy for enhancing the performance and stability of membranes used in separation processes.

Polymers synthesized from this compound can be cross-linked to form a robust three-dimensional network. This network structure is instrumental in creating selective permeable barriers with tailored properties for specific separation tasks, such as pervaporation and gas separation. mdpi.com The cross-linking density, which can be controlled by the polymerization conditions and the concentration of the monomer, directly influences the free volume within the polymer matrix. This, in turn, dictates the permeability and selectivity of the resulting membrane. researchgate.net

In the context of gas separation, the rigidity of the benzene-diol backbone, combined with the formation of a cross-linked network, can lead to membranes with a high size-sieving ability, allowing for the selective passage of smaller gas molecules while retaining larger ones. csic.es For instance, in applications requiring the separation of carbon dioxide from methane, the tailored pore size distribution within the cross-linked polymer matrix could enhance the selective permeation of CO2.

For liquid separations, such as pervaporation, the hydrophilic nature of the hydroquinone hydroxyl groups can be leveraged. core.ac.uk After polymerization, these groups can impart a degree of hydrophilicity to the membrane surface, facilitating the transport of water molecules while rejecting larger organic molecules or salts. The cross-linking provided by the allyl groups would ensure the structural integrity of the membrane, preventing excessive swelling or dissolution in aqueous environments. sciepub.com The performance of such membranes is often a trade-off between permeability and selectivity, which can be optimized by controlling the degree of cross-linking.

Below is a hypothetical data table illustrating the potential effect of cross-linking on membrane performance, based on general principles observed in similar polymer systems.

| Monomer System | Cross-linking Agent | Degree of Cross-linking (%) | CO2 Permeability (Barrer) | CO2/CH4 Selectivity |

| Poly(benzene-1,4-diol) derivative | This compound | 10 | 120 | 25 |

| Poly(benzene-1,4-diol) derivative | This compound | 20 | 95 | 35 |

| Poly(benzene-1,4-diol) derivative | This compound | 30 | 70 | 45 |

Note: This table is illustrative and based on expected trends in polymer membrane science. Specific experimental data for this compound-based membranes is not currently available in published literature.

Role in Organic Electronics and Optoelectronic Materials (as precursors or redox-active components)

The electroactive nature of the hydroquinone moiety and the potential for forming stable, cross-linked polymer networks make this compound an interesting candidate for applications in organic electronics.

While the hydroquinone structure itself is not intrinsically conductive in its neutral state, polymers derived from this compound can serve as excellent precursors for dielectric layers. Through polymerization and subsequent cross-linking of the allyl groups, a thermoset resin with high thermal stability and low moisture absorption can be fabricated. These properties are highly desirable for dielectric materials used in electronic components like printed circuit boards. nih.gov

The polymerization of this compound could lead to a polymer analogous to poly(phenylene oxide) (PPO), a material known for its low dielectric constant and dissipation factor. researchgate.netncku.edu.twmrs-j.org The cross-linking capability would further enhance its mechanical and thermal properties, making it a robust insulator. The dielectric properties of such a material would be influenced by the degree of cross-linking and the final polymer morphology.

| Property | Expected Value for Cross-linked Poly(this compound) | Reference Material (Allylated PPO) |

| Dielectric Constant (1 GHz) | 2.4 - 2.8 | 2.36 - 2.57 ncku.edu.tw |

| Dissipation Factor (1 GHz) | 0.003 - 0.005 | 0.0039 - 0.0043 ncku.edu.tw |

| Glass Transition Temperature (°C) | > 200 | 162 - 198 ncku.edu.tw |

Note: The expected values are estimations based on the properties of structurally similar allyl-functionalized thermoset polymers.

The creation of conductive polymers from this compound would require further chemical modification or doping. The hydroquinone units can be oxidized to their quinone form, which can then participate in charge-transfer complexes or be incorporated into a conjugated polymer backbone to facilitate electrical conductivity.

The ability of the hydroquinone group to undergo a reversible two-electron, two-proton redox reaction to its corresponding quinone form is the foundation for its application in electrochemical energy storage. nih.gov Polymers incorporating the this compound unit can function as the active material in the electrodes of organic batteries.

The polymerization of this monomer, followed by cross-linking via the allyl groups, would result in an insoluble and stable electrode material. This is particularly advantageous for preventing the dissolution of the active material into the electrolyte, a common failure mechanism in organic batteries, thereby enhancing the cycling stability and lifespan of the battery. researchgate.net

In the context of redox flow batteries, while the monomer itself could potentially be used, its polymerization into a stable, redox-active material offers a pathway to higher energy densities and improved operational stability. aiche.org The redox potential of the hydroquinone/quinone couple can be tuned by modifying the substituents on the benzene (B151609) ring, offering a strategy to design batteries with specific voltage characteristics. nih.gov

| Electrochemical Parameter | Description | Relevance to this compound Polymers |

| Redox Potential | The voltage at which the hydroquinone/quinone redox reaction occurs. | Determines the cell voltage of the battery. |

| Specific Capacity (theoretical) | The amount of charge that can be stored per unit mass of the active material. | For a polymer of this compound, this would be approximately 282 mAh/g based on a two-electron transfer. |

| Cycling Stability | The ability to maintain capacity over repeated charge-discharge cycles. | The cross-linked structure would enhance stability by preventing dissolution of the polymer. |

| Rate Capability | The ability to deliver high power (charge and discharge quickly). | The porous structure of the cross-linked polymer could facilitate rapid ion transport. |

Note: The specific capacity is a theoretical value and the actual performance would depend on the electrode formulation and battery design.

The research into hydroquinone-based polymers for energy storage is an active field, and while specific data for polymers of this compound are not yet prevalent, the foundational chemistry suggests it is a promising candidate for the development of next-generation organic energy storage systems. diva-portal.orgresearchgate.net

Catalysis and Ligand Design Incorporating 2,5 Diallylbenzene 1,4 Diol Frameworks

2,5-Diallylbenzene-1,4-diol as a Ligand Scaffold for Metal Complexation

The hydroquinone (B1673460) moiety of this compound provides a foundation for its use as a ligand scaffold. The two hydroxyl groups can be deprotonated to form a dianionic chelating ligand, capable of binding to a variety of metal centers. The electronic properties of the benzene (B151609) ring, substituted with electron-donating hydroxyl groups and allyl groups, can influence the electron density at the metal center, thereby tuning its catalytic activity.

While specific synthetic procedures for transition metal complexes of this compound are not extensively reported in the literature, general methods for the synthesis of metal-diol and metal-hydroquinone complexes can be applied. A common approach involves the reaction of a metal precursor, such as a metal halide or acetate, with the deprotonated form of the diol. The use of a base, like sodium hydride or an amine, facilitates the deprotonation of the hydroxyl groups.

For instance, a hypothetical synthesis of a palladium(II) complex could be envisioned as follows:

PdCl₂(CH₃CN)₂ + C₁₂H₁₄O₂ + 2 NEt₃ → [Pd(C₁₂H₁₂O₂)(CH₃CN)₂] + 2 [HNEt₃]Cl

In this reaction, this compound acts as a dianionic O,O'-bidentate ligand. The resulting complex would feature a square planar palladium center. The synthesis of complexes with other transition metals, such as copper, nickel, or rhodium, would likely follow similar protocols, potentially with variations in solvent and reaction conditions.

Table 1: Hypothetical Transition Metal Complexes of this compound

| Metal Precursor | Base | Solvent | Potential Complex |

| NiCl₂ | NaH | THF | [Ni(C₁₂H₁₂O₂)]n |

| Cu(OAc)₂ | Triethylamine | Methanol | [Cu(C₁₂H₁₂O₂)(MeOH)₂] |

| [Rh(CO)₂Cl]₂ | DBU | Dichloromethane | [Rh₂(CO)₄(μ-C₁₂H₁₂O₂)] |

The this compound ligand can adopt several coordination modes. The most straightforward is as a bidentate chelating ligand through its two oxygen atoms, forming a stable six-membered ring with the metal center. This chelation is expected to be a dominant binding mode.

Furthermore, the allyl groups introduce the possibility of η²-coordination of the carbon-carbon double bond to the metal center. This could lead to tridentate or even tetradentate coordination if both allyl groups participate, although steric hindrance might make the latter less favorable. The coordination of the allyl groups would depend on the electronic properties and coordination preferences of the metal. For example, late transition metals like palladium are well-known to form stable η³-allyl complexes, which could be accessed through activation of the C-H bond of the allyl group.

Another potential coordination mode is bridging, where the diol ligand links two or more metal centers. This could lead to the formation of dinuclear or polynuclear complexes and coordination polymers. The specific coordination mode adopted would be influenced by factors such as the metal-to-ligand ratio, the nature of the metal, and the presence of other ancillary ligands.

Application of this compound-Derived Ligands in Homogeneous Catalysis

The potential applications of metal complexes derived from this compound in homogeneous catalysis are multifaceted, primarily stemming from the redox-active nature of the hydroquinone/quinone system and the reactivity of the allyl groups.

The reversible two-electron, two-proton oxidation of the hydroquinone moiety to the corresponding quinone suggests that its metal complexes could be effective catalysts for oxidation and reduction reactions. In such a catalytic cycle, the ligand could act as an electron and proton reservoir, facilitating multi-electron transfer processes.

For example, a metal complex of this compound could catalyze the oxidation of a substrate by transferring two electrons and two protons from the substrate to an oxidant, with the ligand being oxidized to the quinone form. The metal center would then facilitate the regeneration of the hydroquinone ligand by a suitable reductant, completing the catalytic cycle. The specific redox potentials of the hydroquinone/quinone couple can be tuned by the nature of the metal and other substituents on the benzene ring.

The allyl groups on the this compound framework offer significant opportunities for its use in cross-coupling reactions. Transition metal-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings, are cornerstones of modern organic synthesis. Ligands play a crucial role in these reactions, influencing the activity, selectivity, and stability of the catalyst.

While the parent diol might not be an ideal ligand for all cross-coupling reactions, its allyl groups can be readily functionalized to introduce phosphine (B1218219), amine, or other coordinating groups. For instance, hydrophosphination of the allyl groups could yield a bidentate phosphine ligand. Chiral modifications to these appended coordinating groups could also lead to the development of ligands for asymmetric catalysis.

Furthermore, the allyl groups themselves can participate in catalysis. For example, palladium complexes are known to catalyze a variety of transformations involving allyl moieties, such as allylic alkylation and allylic amination. A palladium complex of this compound could potentially serve as a precatalyst for such reactions.

Heterogeneous Catalysis and Supported Catalysts Based on this compound Polymers

The presence of two polymerizable allyl groups makes this compound an excellent monomer for the synthesis of cross-linked polymers. These polymers can serve as robust supports for catalytically active metal centers, leading to the development of heterogeneous catalysts. The key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.

The polymerization of this compound can be achieved through various methods, such as free-radical polymerization. The resulting polymer would possess a porous structure with accessible hydroxyl groups. These hydroxyl groups can be used to anchor metal ions or metal complexes. For example, impregnation of the polymer with a solution of a metal salt, followed by reduction, could lead to the formation of metal nanoparticles dispersed throughout the polymer matrix.

Alternatively, the hydroxyl groups could be functionalized with specific ligands before or after polymerization to create a polymer-supported ligand. This approach allows for the combination of the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation).

Table 2: Potential Applications of Polymer-Supported Catalysts from this compound

| Metal Catalyst | Polymer Functionalization | Potential Catalytic Application |

| Palladium Nanoparticles | None (direct deposition) | Hydrogenation, C-C cross-coupling |

| Rhodium Complex | Phosphination of hydroxyls | Hydroformylation |

| Chiral Ruthenium Complex | Anchoring of a chiral ligand | Asymmetric hydrogenation |

This table provides illustrative examples of how polymers derived from this compound could be utilized as supports for various catalytic applications.

Consequently, there is no available research data on the performance, recyclability, or stability of catalytic systems based on a this compound framework. The topics outlined in the user's request, namely "7.3.1. Immobilization of Metal Centers on this compound Polymer Supports" and "7.3.2. Recyclability and Stability of Supported Catalytic Systems," represent a novel area of research for which published findings could not be retrieved.

Therefore, it is not possible to generate a detailed, informative, and scientifically accurate article on this specific subject as per the provided outline and instructions. The absence of foundational research on the polymerization of this compound for catalyst support precludes any discussion of its application in catalysis and ligand design as requested.